N-Acetyl-3-iodo-L-tyrosine Amide
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Overview
Description
N-Acetyl-3-iodo-L-tyrosine Amide is a compound with the molecular formula C11H13IN2O3 and a molecular weight of 348.14 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of an iodine atom at the 3-position of the aromatic ring and an acetyl group at the amino terminus . This compound is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine Amide typically involves the iodination of N-Acetyl-L-tyrosine followed by amidation. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium . The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine Amide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of N-Acetyl-L-tyrosine Amide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: N-Acetyl-L-tyrosine Amide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-3-iodo-L-tyrosine Amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine Amide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The acetyl group can enhance the compound’s stability and bioavailability . The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-Iodo-L-tyrosine: Lacks the acetyl group, which can affect its stability and bioavailability.
N-Acetyl-3-chloro-L-tyrosine Amide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
N-Acetyl-3-iodo-L-tyrosine Amide is unique due to the presence of both the iodine atom and the acetyl group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in halogen bonding and substitution reactions, while the acetyl group improves its stability and bioavailability .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEJPQQOBNMRHS-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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